MER Kinase Inhibition: A Potent 20 nM Derivative Demonstrates Scaffold Viability
A complex derivative built on the 1-Methyl-1H-pyrazolo[4,3-c]pyridine scaffold, specifically N-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1-((1s,4s)-4-((2-methylpyridin-3-yl)oxy)cyclohexyl)-1H-pyrazolo[4,3-c]pyridin-6-amine, demonstrates potent inhibition of MER tyrosine kinase [1].
| Evidence Dimension | Inhibitory potency against MER kinase |
|---|---|
| Target Compound Data | IC50 = 20 nM (for a complex derivative of the scaffold) [1] |
| Comparator Or Baseline | N/A (Baseline is compound activity) |
| Quantified Difference | N/A (Absolute potency value reported) |
| Conditions | In vitro kinase binding assay (Invitrogen LanthaScreen Eu Kinase Binding technology) [1] |
Why This Matters
This provides quantitative evidence that the core 1-Methyl-1H-pyrazolo[4,3-c]pyridine scaffold can be elaborated into highly potent (nanomolar) kinase inhibitors, validating its value in medicinal chemistry programs.
- [1] Array BioPharma Inc. BindingDB entry for BDBM537310. 2022. View Source
